6-Iodo-4,4-dimethyl-7-nitrohept-1-ene
Description
6-Iodo-4,4-dimethyl-7-nitrohept-1-ene is an aliphatic nitro compound characterized by a seven-carbon chain containing an iodine atom at position 6, a nitro group at position 7, and two methyl groups at position 2. The iodine substituent introduces steric bulk and polarizability, while the nitro group enhances electrophilicity. Limited direct literature exists on this compound, but its structural features align with broader studies on nitroalkenes and iodinated hydrocarbons.
Properties
CAS No. |
61846-91-1 |
|---|---|
Molecular Formula |
C9H16INO2 |
Molecular Weight |
297.13 g/mol |
IUPAC Name |
6-iodo-4,4-dimethyl-7-nitrohept-1-ene |
InChI |
InChI=1S/C9H16INO2/c1-4-5-9(2,3)6-8(10)7-11(12)13/h4,8H,1,5-7H2,2-3H3 |
InChI Key |
OCFJMMQDDUKLMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC=C)CC(C[N+](=O)[O-])I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-4,4-dimethyl-7-nitrohept-1-ene typically involves a multi-step process. One common method includes the iodination of a precursor compound, followed by the introduction of the nitro group. The reaction conditions often require the use of specific solvents and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of 6-Iodo-4,4-dimethyl-7-nitrohept-1-ene may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
6-Iodo-4,4-dimethyl-7-nitrohept-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium azide or thiolates can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce amines.
Scientific Research Applications
6-Iodo-4,4-dimethyl-7-nitrohept-1-ene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Iodo-4,4-dimethyl-7-nitrohept-1-ene involves its interaction with specific molecular targets. The iodine and nitro groups play crucial roles in its reactivity and binding affinity. The compound can modulate biological pathways by inhibiting or activating enzymes, altering cellular processes, and affecting gene expression.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Functional Group Comparisons
Nitro Group Reactivity
- 6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one (): The nitro group in this aromatic system is conjugated with the cyclohexadienone ring, stabilizing resonance interactions. Dihedral angles (e.g., C8—N1—C1—C2: −179.40°) indicate a planar geometry around the nitro group, enhancing delocalization .
- 6-Iodo-4,4-dimethyl-7-nitrohept-1-ene : The nitro group is in an aliphatic environment, lacking aromatic stabilization. This increases its susceptibility to reduction or nucleophilic attack compared to aromatic nitro compounds.
Iodo Substituent Effects
Structural and Physical Properties
| Property | 6-Iodo-4,4-dimethyl-7-nitrohept-1-ene | 6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one | Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate |
|---|---|---|---|
| Molecular Weight (g/mol) | ~297.1 (calculated) | ~314.3 | ~307.3 |
| Functional Groups | Iodo, nitro, alkene | Nitro, enone, aromatic amine | Methoxy, ester, isoquinoline |
| Reactivity | High (aliphatic nitro, iodo) | Moderate (aromatic nitro, stabilized) | Low (electron-rich, cyclic) |
| Stability | Thermally sensitive | High (resonance-stabilized) | High (rigid cyclic structure) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
